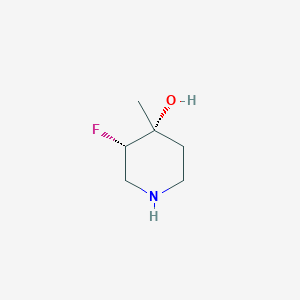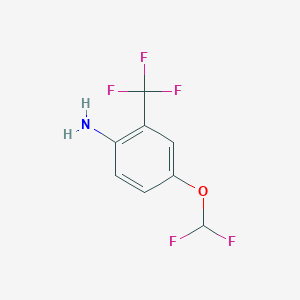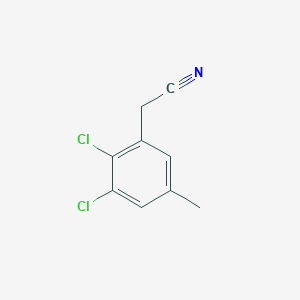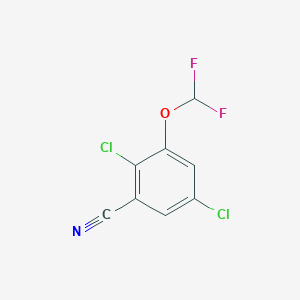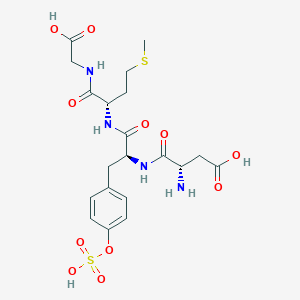
Cholecystokinin Octapeptide (1-4) (sulfated)
Übersicht
Beschreibung
Cholecystokinin (CCK) was initially discovered in 1928 as a gallbladder contraction factor in jejunal extracts. It belongs to a peptide family that includes frog skin peptides (caerulein and phyllocaerulein) and the protochordean neuropeptide cionin. In mammals, CCK and gastrin are the only family members. CCK peptides are synthesized in small intestinal endocrine I-cells and cerebral neurons. Additionally, CCK is expressed in various endocrine glands, peripheral nerves, kidney cells, cardiac myocytes, and immune system cells. These peptides play essential roles in stimulating pancreatic enzyme secretion, gallbladder contraction, gut motility, satiety, and inhibiting stomach acid secretion. They also function as major neurotransmitters in the brain and periphery, stimulating calcitonin, insulin, and glucagon secretion. CCK peptides may even act as natriuretic peptides in the kidneys. The plasma forms include CCK-58, -33, -22, and -8, with the smaller CCK-8 and -5 being potent neurotransmitters. Over the last few decades, CCK expression has been observed in tumors, including neuroendocrine tumors, cerebral astrocytomas, gliomas, acoustic neuromas, and specific pediatric tumors. Recently, a metastatic islet cell tumor was found to cause a specific CCKoma syndrome, suggesting that circulating CCK could serve as a useful tumor marker .
Synthesis Analysis
Cholecystokinin peptides are derived from proCCK, which contains a C-terminal bioactive YMGWMDFamide sequence. The Y-residue in this sequence is partly O-sulfated. The synthesis of CCK involves the enzymatic processing of proCCK to yield various forms, including CCK-58, -33, -22, and -8. These peptides are synthesized in specific cells within the gastrointestinal tract and the brain .
Molecular Structure Analysis
The core of the bioactive sequences in CCK peptides is the common C-terminal tetrapeptide amide. Notably, the C-terminal sequence of CCK is unique and partly O-sulfated. This sulfation contributes to its biological activity. The CCK family also includes gastrin, which shares homology with CCK .
Chemical Reactions Analysis
CCK peptides interact with two main receptors: the CCK 1 receptor and the CCK-B or CCK 2 receptor (the “brain” receptor). The CCK 1 receptor binds with high affinity to amidated and sulfated CCK peptides. In contrast, the affinity for non-sulfated CCK peptides and gastrins is negligible. The CCK-B receptor is predominant in the brain .
Physical And Chemical Properties Analysis
The plasma forms of CCK include CCK-58, -33, -22, and -8. Among these, CCK-8 and -5 are potent neurotransmitters. The sulfated C-terminal sequence contributes to their biological activity .
Wissenschaftliche Forschungsanwendungen
Gastric Acid Secretion
Research has demonstrated that sulfated forms of Cholecystokinin Octapeptide (CCK-8) exhibit significant effects on gastric acid secretion. Notably, unsulfated CCK-8 stimulates acid secretion in rats in a dose-dependent manner, while sulfated CCK-8 does not stimulate secretion but inhibits the plateau response to pentagastrin, suggesting a competitive type of inhibition. This highlights the role of sulfation in modulating the gastrin-like action of CCK-8 (Maeda et al., 2000).
Cardiac Function
Another study has shown that sulfated cholecystokinin octapeptide (sCCK-8) can significantly improve cardiac function and counteract intractable hypotension in rats with endotoxic shock. This effect is likely related to the high expression of CCK-A and CCK-B receptors in myocardium induced by lipopolysaccharides (LPS) (Zhao et al., 2005).
Neuroprotection
CCK-8 has been observed to protect noradrenergic neurons and enhance the expression of brain-derived neurotrophic factor (BDNF) via ERK 1/2-Akt/PKB-PKA-dependent pathways. This suggests its potential for neuroprotective applications, particularly in conditions involving oxidative stress (Hwang et al., 2013).
Intestinal Absorption
Studies on the intestinal metabolism and absorption of CCK analogs, including sulfated CCK-8, reveal insights into the degradative processes of these peptides. Identification of specific enzyme inhibitors could enhance the intestinal absorption of peptide drugs, providing a foundation for improving oral drug delivery systems (Su et al., 2002).
Wirkmechanismus
Target of Action
Cholecystokinin Octapeptide (1-4) (sulfated), also known as CCK, is a hormone that has been found in mammals in both the digestive tract and the central nervous system . It primarily targets the gallbladder, pancreas, and intestines . In the central nervous system, it may also act as a neurotransmitter or neuromodulator .
Mode of Action
CCK interacts with its targets to stimulate various biological functions. It stimulates pancreatic exocrine secretion, gallbladder contraction, and intestine motility . In the central nervous system, it may act as a neurotransmitter or neuromodulator .
Biochemical Pathways
CCK is synthesized and secreted by enteroendocrine cells in the duodenum . It leads to the release of bile and digestive enzymes, promoting the digestion of fat and protein . It also acts as an appetite suppressant and has been studied for weight management regimens .
Pharmacokinetics
It is known that cck is synthesized and secreted by enteroendocrine cells in the duodenum . More research is needed to fully understand the ADME properties of CCK and their impact on its bioavailability.
Result of Action
The action of CCK results in various physiological effects. It stimulates pancreatic exocrine secretion, gallbladder contraction, and intestine motility . This facilitates the digestion of fat and protein. In the central nervous system, it may act as a neurotransmitter or neuromodulator . It also acts as an appetite suppressant, potentially aiding in weight management .
Action Environment
The action of CCK can be influenced by various environmental factors. For example, the presence of food in the stomach can stimulate the release of CCK, which in turn stimulates the release of digestive enzymes and bile to aid in digestion . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of CCK.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cholecystokinin Octapeptide (1-4) (sulfated) interacts with several enzymes, proteins, and other biomolecules. It is known to stimulate pancreatic enzyme secretion, gallbladder contraction, and intestinal motility. The sulfated tyrosine residue is crucial for its interaction with cholecystokinin receptors, specifically cholecystokinin 1 and cholecystokinin 2 receptors. These interactions facilitate the hormone’s role in digestive processes and neurotransmission .
Cellular Effects
Cholecystokinin Octapeptide (1-4) (sulfated) influences various cellular processes. It acts on enteroendocrine cells in the duodenum to stimulate the release of digestive enzymes and bile. In the central nervous system, it functions as a neurotransmitter, affecting cell signaling pathways, gene expression, and cellular metabolism. This peptide has been shown to modulate anxiety, depression, and feeding behavior by interacting with specific receptors in the brain .
Molecular Mechanism
At the molecular level, Cholecystokinin Octapeptide (1-4) (sulfated) exerts its effects through binding interactions with cholecystokinin receptors. The sulfated tyrosine residue is critical for receptor binding and activation. This binding triggers a cascade of intracellular signaling events, leading to enzyme activation or inhibition and changes in gene expression. The peptide’s interaction with cholecystokinin 1 and cholecystokinin 2 receptors is essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholecystokinin Octapeptide (1-4) (sulfated) can vary over time. The stability and degradation of the peptide are influenced by factors such as temperature and pH. Long-term studies have shown that the peptide can have sustained effects on cellular function, including prolonged stimulation of enzyme secretion and neurotransmitter release .
Dosage Effects in Animal Models
The effects of Cholecystokinin Octapeptide (1-4) (sulfated) in animal models are dose-dependent. Low doses stimulate digestive enzyme secretion and gallbladder contraction, while higher doses can lead to adverse effects such as nausea and vomiting. Threshold effects have been observed, with specific dosages required to achieve desired physiological responses without toxicity .
Metabolic Pathways
Cholecystokinin Octapeptide (1-4) (sulfated) is involved in several metabolic pathways. It interacts with enzymes such as trypsin and chymotrypsin, which are essential for protein digestion. The peptide also influences metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, Cholecystokinin Octapeptide (1-4) (sulfated) is transported and distributed through specific transporters and binding proteins. These interactions affect the peptide’s localization and accumulation, ensuring it reaches target sites such as the pancreas and brain. The peptide’s distribution is crucial for its physiological functions .
Subcellular Localization
Cholecystokinin Octapeptide (1-4) (sulfated) is localized in specific subcellular compartments, including secretory granules in enteroendocrine cells and synaptic vesicles in neurons. Post-translational modifications, such as sulfation, direct the peptide to these compartments, where it can exert its biological effects. The peptide’s localization is essential for its activity and function .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNVQUAQEBTIEB-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




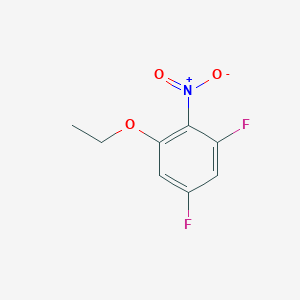
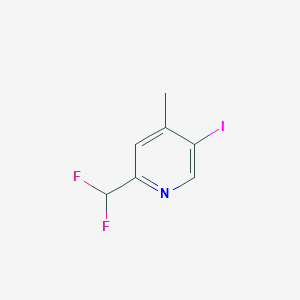



![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
